molecular formula C28H28N4O3S3 B11520873 (2Z,5Z)-3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(1-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-4-ylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(1-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-4-ylidene)-1,3-thiazolidin-4-one

Cat. No.: B11520873
M. Wt: 564.7 g/mol
InChI Key: KRLFYHAGDUSKCV-VDUNRZOZSA-N
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Description

3-CYCLOHEXYL-5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-[(4Z)-1-METHYL-5-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and functional groups

Preparation Methods

The synthesis of 3-CYCLOHEXYL-5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-[(4Z)-1-METHYL-5-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves several steps, including the formation of the benzothiazole and imidazolidinone rings. The synthetic route typically requires specific reaction conditions, such as controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-CYCLOHEXYL-5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-[(4Z)-1-METHYL-5-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 3-CYCLOHEXYL-5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-[(4Z)-1-METHYL-5-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and heterocyclic rings. Similar compounds include other benzothiazole and imidazolidinone derivatives, which may have different properties and applications based on their specific structures.

Properties

Molecular Formula

C28H28N4O3S3

Molecular Weight

564.7 g/mol

IUPAC Name

(2Z,5Z)-3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(1-methyl-5-oxo-3-phenyl-2-sulfanylideneimidazolidin-4-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H28N4O3S3/c1-29-20-16-19(35-3)14-15-21(20)37-27(29)23-25(34)32(18-12-8-5-9-13-18)26(38-23)22-24(33)30(2)28(36)31(22)17-10-6-4-7-11-17/h4,6-7,10-11,14-16,18H,5,8-9,12-13H2,1-3H3/b26-22-,27-23-

InChI Key

KRLFYHAGDUSKCV-VDUNRZOZSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)N4C5=CC=CC=C5)C)/S3)C6CCCCC6

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N(C(=S)N4C5=CC=CC=C5)C)S3)C6CCCCC6

Origin of Product

United States

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